3-Bromo-2-[(piperazin-1-yl)methyl]aniline
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Overview
Description
3-Bromo-2-[(piperazin-1-yl)methyl]aniline is an organic compound that features a bromine atom, a piperazine ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-[(piperazin-1-yl)methyl]aniline typically involves the reaction of 3-bromoaniline with piperazine in the presence of a suitable base. One common method includes:
Starting Materials: 3-bromoaniline and piperazine.
Reaction Conditions: The reaction is often carried out in a solvent such as ethanol or methanol, with heating to facilitate the reaction.
Procedure: 3-bromoaniline is dissolved in the solvent, and piperazine is added. The mixture is heated under reflux for several hours. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-[(piperazin-1-yl)methyl]aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The aniline moiety can be oxidized to form nitroso or nitro derivatives, while reduction can yield the corresponding amine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
3-Bromo-2-[(piperazin-1-yl)methyl]aniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and its role in modulating biological pathways.
Industrial Applications: It is used in the development of new materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 3-Bromo-2-[(piperazin-1-yl)methyl]aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of these targets. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-[(piperazin-1-yl)methyl]benzamide
- 3-Bromo-2-[(piperazin-1-yl)methyl]phenol
- 3-Bromo-2-[(piperazin-1-yl)methyl]benzoic acid
Uniqueness
3-Bromo-2-[(piperazin-1-yl)methyl]aniline is unique due to its specific combination of a bromine atom, a piperazine ring, and an aniline moiety. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in the synthesis of various compounds.
Properties
Molecular Formula |
C11H16BrN3 |
---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
3-bromo-2-(piperazin-1-ylmethyl)aniline |
InChI |
InChI=1S/C11H16BrN3/c12-10-2-1-3-11(13)9(10)8-15-6-4-14-5-7-15/h1-3,14H,4-8,13H2 |
InChI Key |
QLYGKUPIEYRQAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=CC=C2Br)N |
Origin of Product |
United States |
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